molecular formula C17H17NO4S B2524221 Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate CAS No. 2034436-91-2

Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2524221
CAS No.: 2034436-91-2
M. Wt: 331.39
InChI Key: KGFZRJRHQLOCOB-UHFFFAOYSA-N
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Description

Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a thiophene derivative through a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the acetylation of thiophene to form 5-acetylthiophene, followed by its reaction with ethylamine to produce 2-(5-acetylthiophen-2-yl)ethylamine. This intermediate is then reacted with methyl 4-isocyanatobenzoate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of automated reactors and continuous flow systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carbamoyl group may facilitate binding to proteins, enhancing the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-(5-methylthiophen-2-yl)ethyl)carbamoyl)benzoate
  • Methyl 4-((2-(5-ethylthiophen-2-yl)ethyl)carbamoyl)benzoate
  • Methyl 4-((2-(5-propionylthiophen-2-yl)ethyl)carbamoyl)benzoate

Uniqueness

Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate is unique due to the presence of the acetyl group on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

IUPAC Name

methyl 4-[2-(5-acetylthiophen-2-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-11(19)15-8-7-14(23-15)9-10-18-16(20)12-3-5-13(6-4-12)17(21)22-2/h3-8H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFZRJRHQLOCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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